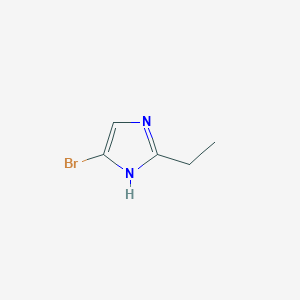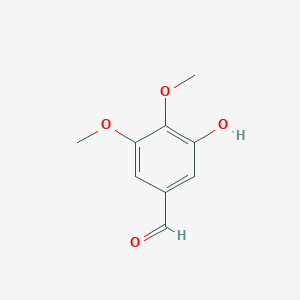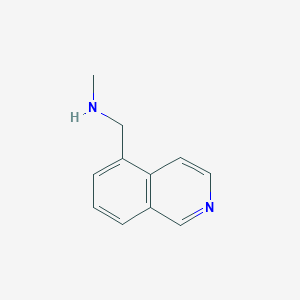![molecular formula C14H23BrCl2N2 B129613 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline CAS No. 10076-98-9](/img/structure/B129613.png)
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline is an organic compound with the molecular formula C14H21BrN2. It is a derivative of aniline, featuring a bromine atom at the 4-position and a cyclohexyl(methyl)amino group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline typically involves the reaction of 4-bromoaniline with cyclohexylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Aniline derivatives without the bromine atom.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline hydrochloride: A hydrochloride salt form of the compound with similar properties.
Benzenemethanamine, 2-amino-5-bromo-N-cyclohexyl-N-methyl-: Another derivative with slight structural variations
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
10076-98-9 |
|---|---|
Molecular Formula |
C14H23BrCl2N2 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
4-bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline;dihydrochloride |
InChI |
InChI=1S/C14H21BrN2.2ClH/c1-17(13-5-3-2-4-6-13)10-11-9-12(15)7-8-14(11)16;;/h7-9,13H,2-6,10,16H2,1H3;2*1H |
InChI Key |
LHQFZULKWZYYKM-UHFFFAOYSA-N |
SMILES |
CN(CC1=C(C=CC(=C1)Br)N)C2CCCCC2 |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Br)N)C2CCCCC2.Cl.Cl |
Synonyms |
2-Amino-5-bromo-N-cyclohexyl-N-methylbenzenemethanamine Hydrochloride; 5-Bromo-Nα-cyclohexyl-Nα-methyltoluene-α,2-diamine Dihydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


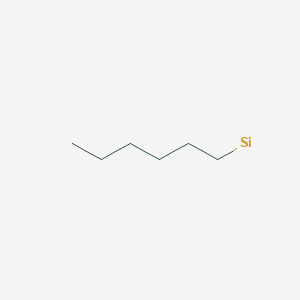
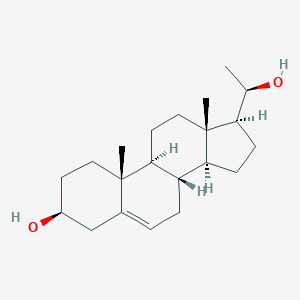
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)](/img/structure/B129534.png)

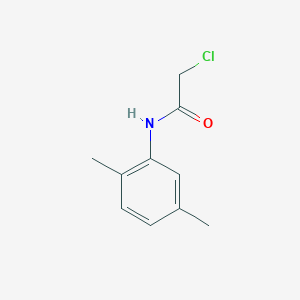
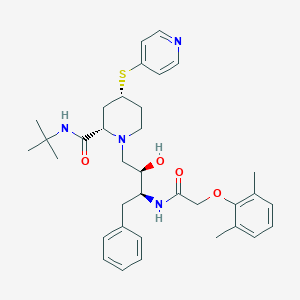

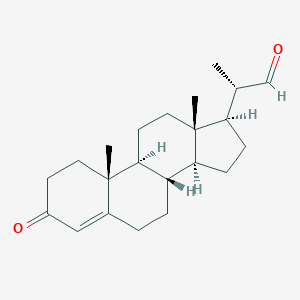
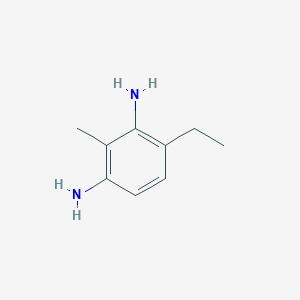

![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)
